molecular formula C6H12N4S B14237044 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-

1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-

Cat. No.: B14237044
M. Wt: 172.25 g/mol
InChI Key: LQMHFMLACKSQLC-UHFFFAOYSA-N
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Description

“1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl-” is a structurally complex diamine derivative featuring a 1,3,4-thiadiazole ring substituted at the N1 position of a 2-methyl-1,2-propanediamine backbone. The compound integrates a sulfur-containing heterocycle (thiadiazole) with a short-chain diamine, conferring unique physicochemical and biological properties. Thiadiazole derivatives are widely recognized for their broad-spectrum biological activities, including insecticidal, fungicidal, and antimicrobial effects .

Synthesis of such compounds typically involves condensation reactions between diamines and aldehydes or thiosemicarbazides. For example, analogous thiadiazole derivatives are synthesized via multi-step protocols involving hydrazine-carbothioamide intermediates or nucleophilic substitutions .

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

2-methyl-1-N-(1,3,4-thiadiazol-2-yl)propane-1,2-diamine

InChI

InChI=1S/C6H12N4S/c1-6(2,7)3-8-5-10-9-4-11-5/h4H,3,7H2,1-2H3,(H,8,10)

InChI Key

LQMHFMLACKSQLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NN=CS1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- typically involves the reaction of 2-methyl-1,2-propanediamine with a thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-methyl-1,2-propanediamine and a thiadiazole precursor.

    Reaction Conditions: The reaction is carried out in a solvent like ethanol or methanol, often under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception. It has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cells and bacteria.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the creation of materials with tailored characteristics for use in electronics and photonics.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell division and bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound distinguishes itself from simpler diamines and other thiadiazole derivatives through its hybrid structure. Below is a comparative analysis:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications References
1,2-Propanediamine, 2-methyl-N1-1,3,4-thiadiazol-2-yl- C₄H₁₀N₄S (inferred) Thiadiazole, methyl, diamine Condensation with aldehydes/thiosemicarbazides Pharmaceutical intermediates, agrochemicals
1,2-Propanediamine C₃H₁₀N₂ Primary diamine Commercial synthesis Derivatizing agent, polymer crosslinker
1,3-Propanediamine C₃H₁₀N₂ Primary diamine Commercial synthesis Chelating agents, surfactants
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S Thiadiazole, methylphenyl Multi-step synthesis Insecticidal agents

Key Observations:

  • Backbone Flexibility vs.
  • Substituent Effects : The methyl group in the target compound may reduce hydrophilicity compared to unsubstituted propanediamines, impacting solubility and partition coefficients .
  • Synthetic Complexity : The target compound requires specialized condensation or multi-step syntheses, contrasting with commercially available 1,2- or 1,3-propanediamines .

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